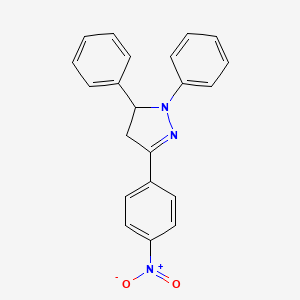![molecular formula C27H29N3O5 B10883230 N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide CAS No. 485810-12-6](/img/structure/B10883230.png)
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups and benzamide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-methoxyaniline and 4-methoxybenzoic acid derivatives. These intermediates undergo condensation reactions, followed by acylation and amidation steps under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2-Hydroxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-hydroxybenzamido)benzamide
- N-[1-(2-Chloroanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-chlorobenzamido)benzamide
Uniqueness
N-[1-(2-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with specific molecular targets, making it distinct from similar compounds with different substituents.
Propriétés
Numéro CAS |
485810-12-6 |
|---|---|
Formule moléculaire |
C27H29N3O5 |
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
N-[1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H29N3O5/c1-17(2)24(27(33)29-22-11-7-8-12-23(22)35-4)30-26(32)20-9-5-6-10-21(20)28-25(31)18-13-15-19(34-3)16-14-18/h5-17,24H,1-4H3,(H,28,31)(H,29,33)(H,30,32) |
Clé InChI |
LUJKCPYKMNNEGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1=CC=CC=C1OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10883153.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10883155.png)
![2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10883159.png)
![1-oxo-1-phenylbutan-2-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10883167.png)

![4-Benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10883173.png)
![(4Z)-5-methyl-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883176.png)
![2-(4-methoxyphenyl)-N'-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}acetohydrazide](/img/structure/B10883182.png)

![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10883216.png)
![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10883229.png)
